N-{2-[4-(dimethylamino)phenyl]ethyl}benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-19(2)16-10-8-14(9-11-16)12-13-18-17(20)15-6-4-3-5-7-15/h3-11H,12-13H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLVVIVAZFNNNRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N 2 4 Dimethylamino Phenyl Ethyl Benzamide and Its Analogues
Retrosynthetic Analysis and Strategic Disconnections for Benzamide (B126) Synthesis
The retrosynthetic analysis of N-{2-[4-(dimethylamino)phenyl]ethyl}benzamide primarily involves the disconnection of the amide bond, which is the most synthetically accessible linkage in the molecule. This strategic bond cleavage points to two key precursors: a benzoyl moiety and a 2-[4-(dimethylamino)phenyl]ethylamine moiety.
The primary disconnection is the C-N bond of the amide group. This leads to two commercially available or readily synthesizable starting materials: benzoic acid or its more reactive derivative, benzoyl chloride, and 4-(dimethylamino)phenethylamine. This approach is the most direct and common strategy for the synthesis of benzamide derivatives.

Multi-Step Synthetic Pathways to the Core Structure
The construction of this compound is achieved through a convergent synthesis that joins the two key fragments identified in the retrosynthetic analysis.
Formation of the Benzamide Amide Linkage
The final step in the synthesis of the target molecule is the formation of the robust amide bond. This is typically achieved by reacting the nucleophilic amine of 4-(dimethylamino)phenethylamine with an activated carboxylic acid derivative of benzoic acid. A common and efficient method is the Schotten-Baumann reaction, which involves the use of benzoyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.
A typical procedure involves dissolving 4-(dimethylamino)phenethylamine in a suitable solvent, such as dichloromethane (B109758) or an aqueous solution with a base like sodium hydroxide. Benzoyl chloride is then added, often dropwise and with cooling, to control the exothermic reaction. The product, this compound, precipitates from the reaction mixture or is isolated through extraction and subsequent purification by recrystallization or chromatography. A patent for the synthesis of the closely related N-(2-phenylethyl)benzamide outlines a similar procedure where phenylethylamine is reacted with benzoyl chloride in an aqueous solution of sodium hydroxide, achieving a high yield. google.com
Construction of the 4-(dimethylamino)phenyl and Ethyl Linker Moieties
The precursor, 4-(dimethylamino)phenethylamine, can be synthesized from phenylethylamine. A widely used method for the N,N-dimethylation of primary amines is the Eschweiler-Clarke reaction. This reaction involves treating phenylethylamine with an excess of formic acid and formaldehyde. The reaction proceeds through the formation of an imine, which is then reduced in situ by formic acid to yield the tertiary amine. This one-pot procedure is known for its high yields and clean reaction profile.
Derivatization Strategies for Analogues and Substituted Benzamides
The core structure of this compound can be readily modified to generate a library of analogues. These modifications can be introduced by altering either the benzoyl or the phenethylamine (B48288) portion of the molecule.
Amide Coupling Reaction Methodologies
A wide array of analogues can be synthesized by employing various amide coupling methodologies, which allow for the joining of diverse carboxylic acids and amines. The choice of coupling reagent is crucial for achieving high yields and minimizing side reactions, especially with sensitive substrates.
| Coupling Reagent Class | Examples | Key Features |
| Carbodiimides | DCC, DIC, EDC | Widely used, but can lead to racemization and formation of urea (B33335) byproducts. |
| Phosphonium (B103445) Salts | BOP, PyBOP, HBTU, HATU | High coupling efficiency and low racemization. |
| Uronium/Guanidinium Salts | HBTU, HATU, TBTU | Similar to phosphonium salts in terms of efficiency. |
| Other Reagents | CDI, T3P | Offer different reactivity profiles and work-up procedures. |
By substituting benzoic acid with a variety of substituted benzoic acids, a range of analogues with different electronic and steric properties on the benzoyl ring can be produced. Similarly, using different substituted phenylethylamines allows for modification of the other part of the molecule.
Modifications on Aromatic and Aliphatic Scaffolds
Further diversity in the synthesized analogues can be achieved by modifying the aromatic rings and the ethyl linker of the core structure.
Aromatic Scaffolds:
Benzoyl Moiety: Substituted benzoyl chlorides or benzoic acids can be used in the amide coupling step. nih.govresearchgate.netgoogle.com These can be prepared from the corresponding substituted benzoic acids by reaction with thionyl chloride or oxalyl chloride. researchgate.net This allows for the introduction of a wide range of functional groups (e.g., alkyl, alkoxy, nitro, halo) onto the benzoyl phenyl ring.
Phenylethylamine Moiety: Analogues of 4-(dimethylamino)phenethylamine with substituents on the phenyl ring can be synthesized. This often requires starting from a correspondingly substituted phenylacetic acid or benzaldehyde, which is then elaborated to the desired substituted phenylethylamine.
Aliphatic Scaffold:
Ethyl Linker: Modifications to the two-carbon linker are also possible. For instance, homologation to a propyl or butyl chain, or the introduction of substituents on the linker, would require a different synthetic route starting from precursors with the desired carbon skeleton.
These derivatization strategies provide a versatile platform for the generation of a large number of analogues of this compound for further scientific investigation.
Introduction of Specific Functional Groups
The synthesis of this compound itself represents the introduction of a benzoyl group onto the primary amine of 2-[4-(dimethylamino)phenyl]ethylamine. This transformation is a classic example of N-acylation, a fundamental reaction in organic chemistry for the formation of amides. The core structure already contains a dimethylamino functional group on the phenyl ring, which is preserved during the synthesis.
Further functionalization of the this compound scaffold can be achieved by utilizing substituted benzoyl chlorides in the acylation step. This approach allows for the introduction of a wide array of functional groups onto the benzamide portion of the molecule. For instance, the use of nitrobenzoyl chloride would introduce a nitro group, which can subsequently be reduced to an amino group, providing a handle for further derivatization. Similarly, employing methoxybenzoyl chloride would yield an analogue with a methoxy (B1213986) group on the benzoyl ring.
While specific examples detailing the introduction of various functional groups onto the this compound backbone are not extensively documented in publicly available literature, the general principles of electrophilic aromatic substitution on the phenyl rings or modification of the existing functional groups can be applied to create a diverse range of analogues.
Reaction Optimization and Selectivity Control in Synthetic Schemes
The synthesis of this compound is typically achieved through the Schotten-Baumann reaction. This method involves the reaction of an amine with an acid chloride in the presence of a base. The optimization of this reaction is crucial for maximizing the yield and purity of the desired product.
Several factors can be adjusted to optimize the synthesis:
Choice of Base: A key aspect of the Schotten-Baumann reaction is the use of a base to neutralize the hydrochloric acid that is formed as a byproduct. Common bases include sodium hydroxide, potassium hydroxide, or tertiary amines like triethylamine (B128534) or pyridine. The choice of base can influence the reaction rate and minimize side reactions. An aqueous solution of an inorganic base is often used in a two-phase system.
Solvent System: The reaction is often carried out in a biphasic solvent system, consisting of an organic solvent (such as dichloromethane or diethyl ether) and water. The reactants and the product remain in the organic phase, while the base in the aqueous phase neutralizes the acid. This separation facilitates the purification process.
Temperature Control: The acylation reaction is typically exothermic. Maintaining a low temperature, often by using an ice bath, is important to control the reaction rate and prevent potential side reactions.
Stoichiometry of Reactants: The molar ratio of the reactants, 2-[4-(dimethylamino)phenyl]ethylamine, benzoyl chloride, and the base, is a critical parameter to optimize for achieving high conversion and yield.
Selectivity is a key consideration, particularly the chemoselective acylation of the primary amine in the presence of the tertiary dimethylamino group. The primary amine is significantly more nucleophilic than the aromatic tertiary amine, ensuring that the acylation occurs selectively at the desired position. Under standard Schotten-Baumann conditions, the reaction is highly selective for the formation of the N-benzoyl derivative.
Below is a table summarizing the key parameters and their roles in the optimization of the synthesis of this compound.
| Parameter | Role in Optimization | Common Variations |
| Amine | Starting material | 2-[4-(dimethylamino)phenyl]ethylamine |
| Acylating Agent | Introduces the benzoyl group | Benzoyl chloride |
| Base | Neutralizes HCl byproduct | Sodium hydroxide, Potassium hydroxide, Triethylamine, Pyridine |
| Solvent | Reaction medium | Dichloromethane/Water, Diethyl ether/Water (biphasic) |
| Temperature | Controls reaction rate and side reactions | 0 °C to room temperature |
| Stoichiometry | Affects yield and conversion | Typically near-equimolar amounts of amine and acyl chloride with an excess of base |
Structural Elucidation and Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise structure of an organic molecule by mapping the chemical environments of its constituent atoms, primarily hydrogen (¹H) and carbon (¹³C).
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of N-{2-[4-(dimethylamino)phenyl]ethyl}benzamide would provide information on the number of distinct proton environments, their electronic surroundings, and their proximity to other protons. The spectrum is expected to show signals corresponding to the protons on the benzamide (B126) ring, the dimethylamino-substituted phenyl ring, the ethyl linker, the N-methyl groups, and the amide N-H proton.
Key expected signals would include:
Aromatic Protons (Benzamide Ring): Protons on the monosubstituted benzene (B151609) ring of the benzamide group would typically appear as multiplets in the downfield region (approximately 7.4-7.8 ppm) due to the electron-withdrawing effect of the carbonyl group.
Aromatic Protons (Dimethylamino Phenyl Ring): The protons on the para-substituted dimethylamino phenyl ring would appear as two distinct doublets, characteristic of an AA'BB' system, in the range of approximately 6.7-7.2 ppm.
Ethyl Bridge Protons (-CH₂-CH₂-): The two methylene groups of the ethyl bridge would appear as two distinct signals, likely triplets, due to coupling with each other. The -CH₂- group attached to the nitrogen of the amide would be expected around 3.5-3.7 ppm, while the -CH₂- group attached to the aromatic ring would appear slightly more upfield, around 2.8-3.0 ppm.
N-Methyl Protons (-N(CH₃)₂): The six equivalent protons of the two methyl groups attached to the nitrogen on the phenyl ring would produce a sharp singlet, typically around 2.9-3.1 ppm.
Amide Proton (-NH-): The single amide proton would likely appear as a broad singlet or a triplet (due to coupling with the adjacent CH₂) in the region of 6.0-8.5 ppm, with its chemical shift being highly dependent on solvent and concentration.
Table 1: Predicted ¹H NMR Signal Assignments for this compound
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|
| Benzamide Aromatic H | ~ 7.4 - 7.8 | Multiplet |
| Dimethylamino Phenyl H | ~ 6.7 - 7.2 | Two Doublets |
| -NH-CH₂ - | ~ 3.5 - 3.7 | Triplet |
| Ar-CH₂ - | ~ 2.8 - 3.0 | Triplet |
| -N(CH₃ )₂ | ~ 2.9 - 3.1 | Singlet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
Expected signals for this compound would be:
Carbonyl Carbon (C=O): A signal in the highly deshielded region of 165-170 ppm.
Aromatic Carbons: Multiple signals between 110-155 ppm. The carbon attached to the dimethylamino group would be significantly shielded (around 150 ppm), while the carbons on the benzamide ring would have distinct shifts influenced by the carbonyl group.
Ethyl Bridge Carbons (-CH₂-CH₂-): Two signals in the aliphatic region, typically between 35-45 ppm.
N-Methyl Carbons (-N(CH₃)₂): A single signal around 40 ppm.
Table 2: Predicted ¹³C NMR Signal Assignments for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| -C =O | ~ 165 - 170 |
| Aromatic C | ~ 110 - 155 |
| -NH-C H₂- | ~ 40 - 45 |
| Ar-C H₂- | ~ 35 - 40 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Assignment
To confirm the assignments made from 1D NMR, 2D NMR experiments are crucial.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other (typically through 2 or 3 bonds). Key correlations would be observed between the two methylene groups of the ethyl bridge, and between the ortho, meta, and para protons on the benzamide ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly attached proton and carbon atoms. It would definitively link the proton signals of the methyl and methylene groups to their corresponding carbon signals, as well as aromatic protons to their attached carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is vital for piecing together the molecular fragments. For instance, HMBC would show correlations from the amide -NH proton to the carbonyl carbon and the adjacent methylene carbon. It would also show correlations from the N-methyl protons to the aromatic carbons of the dimethylamino phenyl ring, confirming their connectivity.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.
The IR spectrum of this compound would be expected to display several characteristic absorption bands:
N-H Stretch: A sharp to moderately broad peak around 3300 cm⁻¹, corresponding to the stretching vibration of the secondary amide N-H bond.
C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches for the ethyl and methyl groups would be observed just below 3000 cm⁻¹.
C=O Stretch (Amide I Band): A strong, sharp absorption band between 1630-1680 cm⁻¹, which is characteristic of the carbonyl group in a secondary amide.
N-H Bend (Amide II Band): A peak typically found between 1510-1570 cm⁻¹, resulting from the N-H bending vibration coupled with C-N stretching.
C=C Stretch (Aromatic): Multiple peaks in the 1450-1600 cm⁻¹ region corresponding to the carbon-carbon stretching vibrations within the two aromatic rings.
C-N Stretch: Vibrations for the C-N bonds (amide and amine) would appear in the 1200-1350 cm⁻¹ region.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Secondary Amide (N-H) | Stretch | ~ 3300 | Medium |
| Aromatic C-H | Stretch | > 3000 | Medium |
| Aliphatic C-H | Stretch | < 3000 | Medium |
| Amide Carbonyl (C=O) | Stretch | ~ 1630 - 1680 | Strong |
| Amide N-H | Bend | ~ 1510 - 1570 | Medium-Strong |
| Aromatic C=C | Stretch | ~ 1450 - 1600 | Medium-Variable |
Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.
Electron Ionization Mass Spectrometry (EI-MS)
In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum shows a molecular ion peak (M⁺·) corresponding to the molecular weight of the compound, along with numerous fragment ion peaks.
For this compound (Molecular Formula: C₁₇H₂₀N₂O, Molecular Weight: 268.35 g/mol ), the EI-MS spectrum would be expected to show:
Molecular Ion Peak (M⁺·): A peak at m/z = 268, confirming the molecular weight of the compound.
Key Fragment Ions: The fragmentation pattern would likely be dominated by cleavage at bonds that lead to stable carbocations or neutral fragments.
A prominent peak at m/z = 134 is expected, corresponding to the stable [CH₂=N⁺(CH₃)₂-C₆H₄] fragment, formed by benzylic cleavage. This is often the base peak for N,N-dimethylphenethylamine derivatives.
A peak at m/z = 105 , corresponding to the benzoyl cation [C₆H₅CO]⁺, is a classic fragment from benzamide-containing structures.
A peak at m/z = 77 , corresponding to the phenyl cation [C₆H₅]⁺.
Cleavage of the C-C bond in the ethyl bridge could also lead to a fragment at m/z = 148 ([C₆H₅CONHCH₂]⁺).
Electrospray Ionization Mass Spectrometry (ESI-MS)
Specific Electrospray Ionization Mass Spectrometry (ESI-MS) data for this compound is not available in the reviewed scientific literature. However, based on the ESI-MS behavior of similar organic molecules, particularly those containing amide functionalities and tertiary amines, a general fragmentation pattern can be hypothesized.
In positive ion mode ESI-MS, the molecule would be expected to readily form a protonated molecular ion, [M+H]⁺, due to the presence of the basic dimethylamino and amide groups. Tandem mass spectrometry (MS/MS) of this precursor ion would likely induce fragmentation at several key points. A primary fragmentation pathway would likely involve the cleavage of the amide bond, a common fragmentation route for benzamide derivatives. Another expected fragmentation would be the cleavage of the ethyl linkage.
For comparison, the electron ionization mass spectrum of the related compound N-(2-phenylethyl)benzamide, which lacks the dimethylamino group, shows significant fragmentation, indicating the susceptibility of the ethyl-amide linkage to cleavage under ionization conditions. researchgate.net
Table 1: Hypothetical ESI-MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Fragment Structure |
|---|---|---|
| [M+H]⁺ | Varies | Benzoyl cation |
| [M+H]⁺ | Varies | [4-(dimethylamino)phenyl]ethylaminium ion |
| [M+H]⁺ | Varies | Tropylium ion (from the phenyl ring) |
Note: This table is illustrative and based on general fragmentation patterns of similar compounds, not on experimental data for the target molecule.
X-ray Crystallography and Solid-State Structural Analysis
A definitive crystal structure for this compound has not been reported in publicly accessible crystallographic databases. The following sections, therefore, discuss the probable solid-state characteristics based on crystallographic studies of analogous benzamide and dimethylaminophenyl-containing compounds.
Conformational Analysis in Crystalline State
The conformation of this compound in the crystalline state would be determined by the rotational freedom around several single bonds: the C-N bond of the amide, the N-C bond of the ethyl linker, and the C-C bonds of the ethyl chain. The dihedral angles between the two aromatic rings would be a key conformational feature. In many crystalline benzamides, the aryl rings are observed to be tilted with respect to each other, often influenced by the formation of intermolecular interactions. nih.gov For instance, in the crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide, the aryl rings are tilted at approximately 60° relative to each other to facilitate favorable N-H···O hydrogen bonding and π-stacking interactions. nih.gov A similar non-coplanar arrangement would be anticipated for this compound.
Analysis of Intramolecular Hydrogen Bonding
The molecular structure of this compound features a hydrogen bond donor (the amide N-H group) and several potential hydrogen bond acceptors (the amide carbonyl oxygen and the nitrogen of the dimethylamino group). While intramolecular hydrogen bonds are possible, they are often less favorable than intermolecular interactions in the solid state for this type of flexible molecule. In many benzamide crystal structures, the amide N-H group is primarily involved in intermolecular hydrogen bonding. researchgate.net
Investigation of Intermolecular Interactions (e.g., π-π Stacking, C-H···O Bonds)
The crystal packing of this compound would be expected to be dominated by a network of intermolecular interactions.
N-H···O Hydrogen Bonding: The most prominent interaction would likely be the hydrogen bond between the amide N-H donor of one molecule and the carbonyl oxygen acceptor of a neighboring molecule. This interaction is a very common and structure-directing motif in the crystal structures of primary and secondary amides, often leading to the formation of chains or dimers. rsc.orgdcu.ie
π-π Stacking: The presence of two aromatic rings, the benzoyl group and the dimethylaminophenyl group, suggests the likelihood of π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich and electron-poor regions of the aromatic rings, play a significant role in the stabilization of the crystal lattice of many aromatic compounds. nih.govresearchgate.net
Table 2: Anticipated Intermolecular Interactions in the Crystal Structure of this compound
| Interaction Type | Donor | Acceptor |
|---|---|---|
| Hydrogen Bond | N-H (amide) | O=C (amide) |
| π-π Stacking | Phenyl ring | Dimethylaminophenyl ring |
| C-H···O Hydrogen Bond | C-H (aromatic/ethyl) | O=C (amide) |
Note: This table is based on expected interactions derived from the study of similar molecules and is not based on experimental data for the target compound.
Computational Chemistry and Theoretical Investigations of N 2 4 Dimethylamino Phenyl Ethyl Benzamide
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure and properties of molecules. By approximating the exchange-correlation energy, DFT methods like B3LYP, often paired with basis sets such as 6-311G(d,p), can accurately predict molecular geometries, orbital energies, and electrostatic potentials. mdpi.com
The first step in a computational study is to determine the molecule's most stable three-dimensional arrangement, known as the ground state geometry. This is achieved through geometry optimization, a process where the total energy of the molecule is minimized with respect to the positions of its atoms. For N-{2-[4-(dimethylamino)phenyl]ethyl}benzamide, this would involve calculating the optimal bond lengths, bond angles, and dihedral angles that define its structure.
Computational studies on similar benzamide (B126) derivatives show that calculated geometrical parameters are generally in good agreement with experimental values obtained from techniques like X-ray diffraction. orientjchem.org The optimized structure would reveal the planarity of the phenyl rings and the amide group, as well as the conformation of the flexible ethyl linker connecting the two aromatic moieties.
Table 1: Predicted Geometrical Parameters for this compound (Illustrative) Note: These are representative values based on DFT calculations of analogous structures. Actual values would require specific calculations for the title compound.
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | C=O (Amide) | ~1.25 Å |
| Bond Length | C-N (Amide) | ~1.36 Å |
| Bond Length | N-H (Amide) | ~1.01 Å |
| Bond Angle | O=C-N (Amide) | ~122° |
| Dihedral Angle | C-C-N-C (Ethyl Linker) | Variable (gauche/anti) |
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-(dimethylamino)phenyl ring, due to the strong electron-donating effect of the dimethylamino group. conicet.gov.ar Conversely, the LUMO is likely to be distributed over the benzamide portion of the molecule, particularly the benzoyl group, which is more electron-deficient. This separation of the frontier orbitals indicates a potential for intramolecular charge transfer upon electronic excitation.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative) Note: Values are based on DFT calculations of structurally related molecules. mdpi.com
| Parameter | Predicted Energy (eV) |
|---|---|
| EHOMO | -5.5 to -6.0 eV |
| ELUMO | -1.0 to -1.5 eV |
| Energy Gap (ΔE) | 4.0 to 5.0 eV |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electronic density on the surface of a molecule. It is an invaluable tool for identifying the sites susceptible to electrophilic and nucleophilic attack. researchgate.netnih.gov The map uses a color scale to denote different potential values: red indicates regions of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack. walisongo.ac.id Green areas represent neutral potential.
In the MEP map of this compound, the most negative potential (red) is expected to be concentrated around the carbonyl oxygen atom of the amide group, highlighting its role as a primary site for hydrogen bonding and electrophilic interactions. researchgate.netnih.gov Regions of positive potential (blue) would likely be found around the amide hydrogen (N-H), making it a potential hydrogen bond donor. The aromatic protons and the ethyl bridge would also exhibit positive potential. This analysis helps in understanding the molecule's non-covalent interaction patterns.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics
While DFT calculations provide a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing researchers to observe its conformational changes, flexibility, and interactions with its environment (e.g., a solvent or a biological receptor). rsc.orgunivie.ac.at
For a flexible molecule like this compound, MD simulations can explore the accessible conformational space. This is particularly important for understanding the molecule's shape and how it might adapt to fit into a binding site. researchgate.net Key dynamic features would include the rotation around the single bonds of the ethyl linker, leading to different spatial arrangements of the two aromatic rings relative to each other. The simulation can also provide insights into the stability of intramolecular hydrogen bonds and the molecule's solvation properties.
Quantum Chemical Descriptors for Reactivity and Interaction Prediction
From the energies of the frontier orbitals (HOMO and LUMO) obtained through DFT calculations, a variety of quantum chemical descriptors can be derived. These descriptors quantify the reactivity and stability of the molecule. conicet.gov.ar
Ionization Potential (I): The energy required to remove an electron. I ≈ -EHOMO
Electron Affinity (A): The energy released when an electron is added. A ≈ -ELUMO
Electronegativity (χ): The ability of an atom to attract electrons. χ = (I + A) / 2
Chemical Hardness (η): A measure of resistance to charge transfer. η = (I - A) / 2
Chemical Softness (S): The reciprocal of hardness, indicating high polarizability. S = 1 / η
Global Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. ω = χ² / (2η)
These calculated parameters provide a quantitative basis for comparing the reactivity of this compound with other molecules and for predicting its behavior in chemical reactions.
Table 3: Quantum Chemical Descriptors (Illustrative)
| Descriptor | Formula | Significance |
|---|---|---|
| Ionization Potential (I) | -EHOMO | Electron-donating ability |
| Electron Affinity (A) | -ELUMO | Electron-accepting ability |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to deformation of electron cloud |
| Electronegativity (χ) | (I + A) / 2 | Electron-attracting power |
Computational Prediction of Regioselectivity and Reaction Pathways in Synthesis
Computational methods are also employed to predict the outcomes of chemical reactions, including regioselectivity. By analyzing the electronic properties of the reactants, it is possible to determine the most likely sites for bond formation.
For this compound, the synthesis might involve reactions like acylation of 2-[4-(dimethylamino)phenyl]ethylamine with benzoyl chloride. The regioselectivity of this reaction (N-acylation versus other possibilities) can be understood by examining the nucleophilicity of the different atoms in the amine reactant. The primary amine is the strongest nucleophile, and this would be supported by MEP analysis showing a high concentration of negative potential and an analysis of the HOMO coefficients.
Similarly, for reactions involving the aromatic rings, such as electrophilic aromatic substitution, the regioselectivity can be predicted. The 4-(dimethylamino)phenyl ring is highly activated by the electron-donating N(CH₃)₂ group. FMO and MEP analysis would indicate that the positions ortho to the dimethylamino group are the most electron-rich and therefore the most likely sites for electrophilic attack.
Molecular Interactions and Biochemical Target Identification of Benzamide Derivatives
Mechanistic Investigations of Molecular Recognition Processes
The molecular recognition of benzamide (B126) derivatives by biological targets is a multifaceted process governed by a combination of non-covalent interactions. The amide linkage itself is a crucial hydrogen-bonding motif, capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). This allows for robust interactions with the amino acid residues in protein binding pockets. nih.gov
Studies of Ligand-Target Binding Affinities
The binding affinity of benzamide derivatives for their biological targets is highly dependent on their specific chemical structure. Minor modifications can lead to significant changes in affinity and selectivity. nih.gov For instance, studies on various benzamide-type ligands for the cereblon (CRBN) E3 ligase have demonstrated that substitutions on the phenyl ring can dramatically alter binding affinity. The introduction of fluorine atoms, for example, has been shown to increase binding affinity. acs.orgnih.gov
The affinity of these compounds is typically quantified by parameters such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Research on benzamide derivatives targeting butyrylcholinesterase (BChE) has identified compounds with sub-nanomolar affinity, highlighting the potential for potent interactions. nih.gov The table below summarizes the binding affinities of several benzamide derivatives for various protein targets, illustrating the range of potencies that can be achieved within this chemical class.
| Compound Class | Target | Binding Affinity (IC50/Ki) |
| N-benzyl benzamide derivatives | Butyrylcholinesterase (BChE) | pM to nM range |
| Fluorinated Benzamide Derivatives | Cereblon (CRBN) | 63 ± 16 µM (IC50) |
| Substituted Benzamides | Carbonic Anhydrase IX (CAIX) | 28 nM (Kd) |
| N-methyl-4-(4-pyrazolidinyl) benzamides | Rho-associated kinase-1 (ROCK1) | High predicted activities |
This table presents data for various benzamide derivatives to illustrate the potential binding affinities of this class of compounds. nih.govacs.orgnih.govtandfonline.com
Enzyme Inhibition Mechanisms and Kinetics
Benzamide derivatives have been widely investigated as inhibitors of various enzymes, particularly kinases. tandfonline.commdpi.comnih.govnih.gov Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is implicated in numerous diseases. The benzamide scaffold can serve as a template for designing kinase inhibitors that bind to the ATP-binding site.
The mechanism of inhibition is often competitive, where the benzamide derivative competes with the endogenous substrate (like ATP) for binding to the enzyme's active site. Docking studies of benzamide derivatives into the active sites of kinases like Rho-associated kinase-1 (ROCK1) and dual-specificity tyrosine-phosphorylation-regulated kinases (DYRK2/3) have helped to elucidate the specific interactions that drive inhibition. tandfonline.comnih.gov These studies reveal key hydrogen bonds and hydrophobic interactions that stabilize the enzyme-inhibitor complex.
The potency of enzyme inhibition is typically expressed as an IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. For example, certain N-benzyl benzamide derivatives have shown potent inhibition of butyrylcholinesterase with IC50 values in the picomolar to nanomolar range. nih.gov Similarly, some thioacridine-based benzamide derivatives are potent inhibitors of DYRK2 and DYRK3 with nanomolar IC50 values. nih.gov
| Inhibitor Class | Target Enzyme | Inhibition Data (IC50) |
| N-benzyl benzamide derivatives | Butyrylcholinesterase (BChE) | pM to nM range |
| Thioacridine-benzamide derivatives | DYRK2 / DYRK3 | Nanomolar range |
| 4-(Arylaminomethyl)benzamide derivatives | Epidermal Growth Factor Receptor (EGFR) | 91-92% inhibition at 10 nM |
| N-methyl-4-(4-pyrazolidinyl) benzamides | Rho-associated kinase-1 (ROCK1) | High predicted inhibitory activity |
This table provides examples of enzyme inhibition by various benzamide derivatives. nih.govtandfonline.commdpi.comnih.gov
Modulation of Receptor Signaling Pathways
Benzamide derivatives are known to interact with a variety of receptors, often modulating their signaling pathways. They can act as agonists, antagonists, or allosteric modulators, depending on their structure and the specific receptor subtype. For instance, many benzamide derivatives have been developed as ligands for serotonin (5-HT) receptors. nih.gov Some of these compounds act as agonists at the 5-HT4 receptor, stimulating adenylyl cyclase and increasing intracellular cAMP levels. nih.gov This modulation of the cAMP signaling pathway can have various physiological effects.
The interaction of benzamide derivatives is not limited to serotonin receptors. Studies have shown that they can also interact with dopamine (B1211576) receptors and sigma receptors. mdpi.comnih.gov The N-phenylethyl group, present in the title compound, is a common feature in ligands for dopamine receptors. Substitution on the amino group of 2-(4-fluoro-3-hydroxyphenyl)ethylamine, a dopamine analog, greatly enhanced its affinity for D-2 binding sites. nih.gov Furthermore, some compounds can modulate receptor activity through crosstalk between different signaling systems, such as the observed interaction between histamine H1 receptors and NMDA receptors. nih.gov
Interaction with Specific Protein Families (e.g., Serotonin Receptors, Kinases)
Given the structural features of N-{2-[4-(dimethylamino)phenyl]ethyl}benzamide, two protein families of particular interest are serotonin receptors and kinases.
Serotonin Receptors: The phenylethylamine scaffold is a classic pharmacophore for serotonin receptor ligands. nih.gov Benzamide derivatives have been specifically developed as agonists for the 5-HT4 receptor subtype. nih.gov These compounds typically feature a substituted benzamide core that mimics the indole nucleus of serotonin, allowing them to bind to and activate the receptor. The dimethylamino group could further enhance binding through interactions with specific residues in the receptor's binding pocket.
Kinases: A growing body of research highlights the potential of benzamide derivatives as kinase inhibitors. tandfonline.commdpi.comnih.govnih.gov They can be designed to target specific kinases, such as Rho-associated kinase (ROCK), by optimizing the substituents on the benzamide scaffold to fit the unique topology of the kinase's ATP-binding pocket. tandfonline.comnih.gov For example, 4-(aminomethyl)benzamide has been used as a flexible linker in the design of tyrosine kinase inhibitors, allowing the molecule to access both allosteric and adenine pockets of the enzyme. mdpi.com
Investigation of Adsorption Mechanisms on Various Substrates (e.g., Metal Surfaces in Corrosion Inhibition)
Organic molecules containing heteroatoms like nitrogen and oxygen, along with aromatic rings, are often effective corrosion inhibitors for metals in acidic environments. nih.govmdpi.com The compound this compound possesses these features, suggesting it could act as a corrosion inhibitor. The mechanism of inhibition involves the adsorption of the organic molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. nih.gov
The adsorption process can occur through two main mechanisms: physisorption and chemisorption. Physisorption involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the nitrogen atoms of the benzamide and dimethylamino groups can become protonated, leading to electrostatic attraction to the negatively charged metal surface (due to adsorbed anions like Cl-). mdpi.com Chemisorption involves the sharing of electrons between the inhibitor and the metal, forming a coordinate-type bond. This is facilitated by the lone pair of electrons on the nitrogen and oxygen atoms and the π-electrons of the aromatic rings, which can interact with the vacant d-orbitals of the metal atoms. researchgate.net
Studies on similar compounds, such as N-{2-[2-(5-Methyl-1H-pyrazol-3-yl)acetamido]phenyl}benzamide, have shown that their adsorption on steel surfaces often follows the Langmuir adsorption isotherm, which assumes the formation of a monolayer of the inhibitor on the metal surface. nih.govacs.org The efficiency of corrosion inhibition generally increases with the concentration of the inhibitor. electrochemsci.orgresearchgate.net
| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency | Adsorption Isotherm |
| N-{2-[2-(5-Methyl-1H-pyrazol-3-yl)acetamido]phenyl}benzamide | C38 Steel | 1 M HCl | 95.1% at 1.0 mM | Langmuir |
| 4-[(4-dimethylaminophenyl)phenylmethyl]-N,N-dimethylaniline | Low-carbon Steel | 0.1 M HNO3 | Increases with concentration | Langmuir |
| N-(phenylcarbamothioyl)benzamide | Mild Steel | Acidic Medium | Not specified | Not specified |
This table presents data on the corrosion inhibition properties of related benzamide and dimethylaminophenyl compounds. acs.orgresearchgate.netscilit.com
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Systematic Exploration of Substituent Effects on Biological Activity
Systematic modification of the substituents on N-{2-[4-(dimethylamino)phenyl]ethyl}benzamide can provide critical insights into its interaction with biological targets. The electronic and steric properties of these substituents can dramatically alter the compound's potency, selectivity, and pharmacokinetic profile.
The dimethylamino group is a key functional group that significantly influences the molecule's properties. ju.edu.sa It is a strong electron-donating group and can be protonated at physiological pH, allowing it to participate in ionic interactions. In various molecular frameworks, the dimethylamino group has been identified as a critical component for biological activity. For instance, in certain contexts, it can contribute to antiamyloidogenic characteristics.
The two-carbon ethyl linker connecting the dimethylaminophenyl ring and the benzamide (B126) nitrogen provides specific spatial orientation and conformational flexibility. The length and rigidity of this linker are critical determinants of biological activity.
Length: Altering the linker length can change the distance between the two aromatic rings. This can affect how the molecule fits into a binding site. A shorter or longer linker might position the pharmacophoric features in a suboptimal orientation, leading to a decrease in affinity.
Flexibility: While the ethyl linker allows for a degree of rotational freedom, introducing rigidity, for example, by incorporating a double bond or a cyclic structure, could lock the molecule into a more bioactive conformation. However, this could also introduce strain or prevent the molecule from adopting the necessary conformation for binding. The flexibility and potential strain of a linker can have a significant impact on binding affinity even when the core fragments are optimally positioned. nih.gov Studies on fragment-based inhibitors have shown that systematically converting rigid sp² centers to more flexible sp³ centers in a linker can modulate binding affinity. nih.gov
The benzamide phenyl ring offers a wide scope for modification to fine-tune the molecule's biological activity. The nature and position of substituents on this ring can affect binding affinity through various mechanisms, including steric, electronic, and hydrophobic interactions.
In related benzamide structures, the introduction of different substituents has led to varied biological outcomes. For example, in a series of N-(2-aminoethyl)benzamide analogues studied as monoamine oxidase-B (MAO-B) inhibitors, halo- and nitro-substitutions were found to modulate potency based on steric and hydrophobic effects. nih.gov Similarly, studies on halogenated 2-hydroxy-N-phenylbenzamides as cholinesterase inhibitors revealed that substituents on the benzamide portion significantly influenced their inhibitory activity. mdpi.com A general SAR study on N-substituted benzamide derivatives as antitumor agents concluded that certain substituents are critical for antiproliferative activity, while others, like chlorine or a nitro-group, can decrease it. nih.gov
The table below summarizes potential effects of substituents on the benzamide phenyl ring, extrapolated from studies on analogous compounds.
| Substituent Type | Position | Potential Effect on Activity | Rationale |
| Halogens (e.g., -Cl, -Br) | Para | Increase or Decrease | Can enhance hydrophobic interactions but may also introduce unfavorable steric hindrance. nih.govnih.gov |
| Electron-Withdrawing (e.g., -NO₂) | Ortho, Para | Increase or Decrease | Can form specific interactions but may negatively impact overall activity depending on the target. nih.govmdpi.com |
| Electron-Donating (e.g., -OCH₃) | Para | Variable | Can participate in hydrogen bonding but may also alter electronic properties unfavorably for a specific target. nih.gov |
| Bulky Alkyl Groups | Para | Decrease | Likely to cause steric clashes within a constrained binding pocket. nih.gov |
Conformational Analysis and its Relevance to Molecular Recognition
The three-dimensional shape of this compound is not static. The molecule can adopt various conformations due to rotation around its single bonds, particularly the C-C bond of the ethyl linker and the C-N bond of the amide. The amide bond itself can exist in cis and trans isomers, with the trans conformation being generally more stable.
Pharmacophore Modeling and Ligand-Based Drug Design Principles
Pharmacophore modeling is a powerful tool in drug design that identifies the essential spatial arrangement of molecular features necessary for biological activity. For this compound, a hypothetical pharmacophore model can be constructed based on its structural components.
This ligand-based approach is valuable when the structure of the biological target is unknown. By comparing the structures of several active analogs, a common pharmacophore model can be developed to guide the design of new, potentially more potent compounds. The key is to maintain the essential features while modifying other parts of the molecule to improve properties like selectivity or metabolic stability.
The table below outlines a potential pharmacophore model for this class of compounds.
| Pharmacophoric Feature | Corresponding Structural Moiety | Potential Interaction |
| Aromatic Ring (AR1) | Benzamide Phenyl Ring | Hydrophobic/π-π stacking |
| Aromatic Ring (AR2) | Dimethylaminophenyl Ring | Hydrophobic/π-π stacking |
| Hydrogen Bond Acceptor (HBA) | Carbonyl Oxygen of Amide | Hydrogen bonding with donor groups on the receptor |
| Hydrogen Bond Donor (HBD) | Amide N-H | Hydrogen bonding with acceptor groups on the receptor |
| Positive Ionizable (PI) | Dimethylamino Group | Electrostatic/Ionic interactions with acidic residues |
Correlation of Structural Features with Bioactivity Profiles
The specific structural features of this compound and its derivatives can be correlated with various potential bioactivities, as the benzamide scaffold is present in a wide range of biologically active molecules. nanobioletters.com For instance, different benzamide derivatives have been investigated as sigma receptor ligands, acetylcholinesterase (AChE) inhibitors, and anticancer agents. mdpi.commdpi.comresearchgate.net
The combination of a basic amine (the dimethylamino group) and an aromatic benzamide core is a common feature in ligands for sigma receptors. mdpi.com The distance and orientation between these two groups, dictated by the ethyl linker, are often critical for high-affinity binding. mdpi.com
For activity as an AChE inhibitor, the benzamide portion could interact with the active site of the enzyme, while the dimethylaminophenyl moiety might bind to the peripheral anionic site (PAS), a strategy employed by many dual-binding site AChE inhibitors. mdpi.comnih.gov
The correlation between structure and activity is a multifactorial equation. The electronic properties conferred by the dimethylamino group and any substituents on the benzamide ring, combined with the steric and conformational constraints imposed by the ethyl linker, all contribute to the final biological profile of the molecule. Understanding these relationships is paramount for the targeted design of this compound derivatives with desired therapeutic effects.
In Vitro Biological Evaluation Methodologies for Benzamide Compounds Class Level Perspectives
High-Throughput Screening (HTS) Approaches for Bioactive Identification
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large and diverse chemical libraries to identify "hit" compounds that modulate a specific biological target or pathway. nih.govnih.gov For benzamide (B126) compounds, HTS is employed to efficiently sift through thousands of analogues to find those with desired activities.
HTS campaigns utilize automated platforms that can handle microplates in 384-well or 1536-well formats, employing robotic liquid handlers and sensitive multi-modality plate readers. axxam.com Screening libraries are carefully curated for structural diversity and drug-like properties to maximize the chances of finding novel leads. ku.eduthermofisher.com
Common HTS assay formats applicable to benzamides include:
Biochemical Assays: These are cell-free assays that directly measure the effect of a compound on a purified target, such as an enzyme or receptor. For example, a library of benzamide derivatives can be screened for inhibition of a specific kinase or deacetylase. enamine.net
Cell-Based Assays: These assays use living cells to measure a compound's effect on a cellular process, such as cell viability, gene expression, or signaling pathway activation. enamine.net
Reporter Gene Assays: These are a type of cell-based assay where cells are engineered to express a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a specific promoter. A change in the reporter signal indicates that a compound has modulated the targeted pathway. nih.gov
The output of an HTS campaign is a set of "hits," which are compounds that show activity above a certain threshold. These hits then undergo further validation and characterization to confirm their activity and determine their suitability for lead optimization.
| Technology/Platform | Common Readouts | Application for Benzamides |
|---|---|---|
| Automated Liquid Handlers & Robotics | N/A (Enabling Technology) | Miniaturization of assays in 384- or 1536-well plates for screening large benzamide libraries. axxam.com |
| Multi-Mode Microplate Readers | Absorbance, Fluorescence Intensity, Luminescence, Fluorescence Polarization (FP), TR-FRET | Quantifying results from various biochemical and cell-based assays. enamine.net |
| FLIPR® (Fluorometric Imaging Plate Reader) | Cellular Calcium Mobilization | Screening for benzamides that modulate GPCRs or ion channels. enamine.net |
| High-Content Imaging Systems | Cell Morphology, Protein Localization, Viability | Used in phenotypic screens to identify benzamides causing specific cellular changes. nih.gov |
Biochemical Assay Systems (e.g., Enzyme Activity Assays, Binding Assays)
Biochemical assays are critical for determining if a benzamide compound directly interacts with its intended molecular target and for quantifying the affinity and kinetics of this interaction.
Enzyme Activity Assays: These assays are fundamental for evaluating benzamides designed as enzyme inhibitors or activators. For example, the activity of novel benzamide derivatives as glucokinase (GK) activators is determined using a coupled enzyme reaction where GK activity is linked to the production of a spectrophotometrically detectable product like NADPH. nih.govbenthamdirect.com Similarly, the inhibitory potency of benzamide-based HDAC inhibitors is measured using purified HDAC enzymes and a fluorogenic substrate. researchgate.netacs.org The concentration of the compound that causes 50% inhibition (IC50) is a key parameter derived from these assays.
Binding Assays: These assays measure the direct interaction between a compound and its target protein, providing data on binding affinity (often expressed as the dissociation constant, Kd). bmglabtech.com Common techniques include:
Radioligand Binding Assays: A classic method where a radiolabeled ligand competes with the test compound for binding to the target.
Surface Plasmon Resonance (SPR): A label-free technique that detects changes in mass on a sensor surface as the compound binds to the immobilized target. enamine.net
Microscale Thermophoresis (MST): Measures the change in movement of a fluorescently labeled target molecule through a temperature gradient upon ligand binding. acs.org This method was used to measure the binding of novel benzamide-type ligands to the Cereblon (CRBN) protein. acs.orgresearchgate.net
These assays are crucial for confirming direct target engagement and for structure-activity relationship (SAR) studies. bmglabtech.com
Phenotypic Screening Strategies for Diverse Biological Activities
In contrast to target-based screening, phenotypic screening identifies compounds based on their ability to produce a desired change in cell or organism phenotype, without a priori knowledge of the specific molecular target. acs.org This approach is powerful for discovering compounds with novel mechanisms of action.
Phenotypic screens often utilize high-content imaging and analysis to quantify complex cellular changes. For benzamide libraries, this strategy could be used to identify compounds that, for example, reverse a disease-specific morphological phenotype, inhibit cancer cell migration, or protect neurons from toxicity.
A notable example involved a phenotypic functional assay using human whole blood and thromboelastometry to identify compounds with antifibrinolytic activity. nih.gov This approach led to the discovery of active amide-containing molecules, suggesting a new mechanism of action. nih.gov Another strategy involves screening compound libraries for their ability to potentiate the activity of existing antibiotics, a method that can identify adjuvants that overcome resistance mechanisms. nih.gov This type of whole-cell phenotypic screening is advantageous as it inherently selects for compounds that can access their target in a cellular context. nih.gov
Dose-Response Methodologies and Data Analysis
Once a bioactive benzamide is identified, it is crucial to characterize its potency and efficacy through dose-response studies. In these experiments, cells or biochemical targets are exposed to a range of compound concentrations, and the biological response is measured. graphpad.com
The resulting data are typically plotted with the compound concentration (usually on a logarithmic scale) on the x-axis and the response on the y-axis. news-medical.net This generates a sigmoidal dose-response curve, from which several key parameters can be derived using non-linear regression analysis: graphpad.comsigmaaldrich.com
IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce a biological response by 50%.
EC50 (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response. sigmaaldrich.com
Emax: The maximum effect produced by the compound.
Hill Slope: Describes the steepness of the curve, which can provide insights into the binding cooperativity.
Accurate determination of these parameters is essential for comparing the potency of different compounds, understanding structure-activity relationships, and selecting candidates for further development. oup.com
| Parameter | Definition | Importance in Evaluating Benzamides |
|---|---|---|
| EC50 / IC50 | Concentration of compound that produces 50% of the maximal effect (EC50) or inhibition (IC50). sigmaaldrich.com | Primary measure of a compound's potency; used to rank compounds and guide SAR. |
| Emax | The maximal response that can be produced by the compound. sigmaaldrich.com | Indicates the efficacy of the compound (e.g., full vs. partial agonist). |
| Hill Slope | A measure of the steepness of the dose-response curve. | Can provide information about the nature of the compound-target interaction. |
| R² (Coefficient of Determination) | A statistical measure of how well the regression model fits the experimental data. | Indicates the goodness-of-fit of the curve; values close to 1.0 suggest a good fit. |
Advanced Scientific and Materials Applications of Benzamide Derivatives
Benzamide (B126) derivatives, a versatile class of organic compounds, have garnered significant attention in various scientific and industrial fields. Their unique structural features, characterized by a benzene (B151609) ring attached to an amide group, allow for a wide range of chemical modifications, leading to diverse physicochemical properties. This article focuses on the advanced applications of a specific benzamide derivative, N-{2-[4-(dimethylamino)phenyl]ethyl}benzamide, and related compounds in chemical biology, materials science, corrosion inhibition, and medicinal chemistry.
Future Perspectives and Emerging Research Avenues for N 2 4 Dimethylamino Phenyl Ethyl Benzamide
Exploration of Novel and Sustainable Synthetic Routes
The synthesis of amide bonds is one of the most frequently performed reactions in the pharmaceutical and chemical industries. rsc.org Traditional methods often rely on coupling reagents that are not atom-efficient and can generate significant waste. nih.gov Consequently, a major objective for the chemical industry is the development of versatile and sustainable catalytic strategies for amide bond formation. researchgate.net The future synthesis of N-{2-[4-(dimethylamino)phenyl]ethyl}benzamide and its analogs will likely pivot towards greener and more efficient methodologies.
Key areas of exploration include:
Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. rsc.org Enzymes like lipases, amide bond synthetases, and engineered nitrile synthetases can facilitate amide bond formation in aqueous media under mild conditions. nih.govacs.org For instance, the ATP-dependent amide bond synthetase McbA has shown broad substrate specificity, making it a promising candidate for synthesizing a range of aryl amides. researchgate.netacs.org This approach aligns with the principles of green chemistry by reducing the need for hazardous solvents and reagents. nih.gov
Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters such as temperature and mixing, often leading to higher yields, improved safety, and easier scalability compared to batch processing. Implementing the synthesis of this compound in a flow system could significantly improve efficiency and reduce waste.
Microwave-Assisted Synthesis: Microwave irradiation is a green heating source that can dramatically reduce reaction times and improve energy efficiency. nih.gov This technique has been successfully applied to the synthesis of various heterocyclic compounds and could be adapted for the efficient production of benzamide (B126) derivatives. semanticscholar.orgresearchgate.net
Green Chemistry Metrics: The assessment of synthetic routes is increasingly guided by green chemistry principles. nih.govwalisongo.ac.id Metrics such as atom economy, process mass intensity (PMI), and reaction mass efficiency are used to quantify the "greenness" of a chemical process. walisongo.ac.id Future synthetic designs for this compound will be optimized to improve these metrics, for example, by using catalytic processes and safer solvents like water. nih.gov A three-component reaction involving isatoic anhydride, primary amines, and 2-bromoacetophenone (B140003) derivatives exemplifies a highly efficient green synthesis approach for N-alkyl benzamides. nih.gov
| Synthetic Approach | Principle | Advantages for Synthesizing this compound Derivatives | Challenges |
|---|---|---|---|
| Biocatalysis (e.g., using Amide Bond Synthetase McbA) | Use of renewable feedstocks; catalysis. researchgate.netnih.gov | High selectivity, mild reaction conditions (aqueous media), reduced waste, environmentally friendly. rsc.orgacs.org | Enzyme stability, substrate scope limitations, cost of co-factors like ATP. acs.orgsemanticscholar.org |
| Flow Chemistry | Inherently safer chemistry for accident prevention; design for energy efficiency. nih.gov | Precise control over reaction parameters, enhanced safety, improved scalability, and higher yields. | Initial equipment setup cost, potential for channel clogging. |
| Microwave-Assisted Synthesis | Design for energy efficiency. nih.govsemanticscholar.org | Rapid heating, significantly reduced reaction times, potential for improved yields. | Scalability can be challenging, potential for localized overheating. |
Integration of Advanced Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new chemical entities. nih.govnih.gov For this compound, these computational tools can be leveraged to explore vast chemical spaces and predict the properties of novel derivatives with greater speed and accuracy. easpublisher.com
Emerging applications include:
De Novo Drug Design: Generative models, such as Recurrent Neural Networks (RNNs) and Generative Adversarial Networks (GANs), can design entirely new molecules with desired properties. nih.govmdpi.com By training these models on large chemical databases, it is possible to generate novel benzamide derivatives that are optimized for specific biological targets. nih.govrsc.org Variational autoencoders (VAEs) represent another powerful approach, allowing for the exploration of a continuous latent space of molecules to find optimal structures. nih.gov
Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models built with machine learning algorithms can predict the biological activity of compounds based on their chemical structure. acs.org Deep Neural Networks (DNNs) have shown superior performance in predicting compound activity and toxicity profiles. nih.gov These models can be used to screen virtual libraries of this compound analogs, prioritizing the most promising candidates for synthesis and testing. nih.gov
Pharmacokinetic (ADMET) Prediction: In silico models are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. researchgate.netmdpi.com Early prediction of these properties can significantly reduce the attrition rate of compounds in later stages of development. ML models can be trained to predict key parameters like Caco-2 permeability, blood-brain barrier penetration, and potential for hepatotoxicity. mdpi.commdpi.com
| AI/ML Technique | Application in Compound Design | Potential Impact on this compound Research |
|---|---|---|
| Recurrent Neural Networks (RNNs) | De novo design of molecules by generating novel SMILES strings. nih.govmdpi.com | Generation of structurally novel and synthetically accessible benzamide derivatives. |
| Graph Convolutional Networks (GCNs) | Predicting molecular properties by treating molecules as graphs. nih.govnih.gov | More accurate prediction of biological activity and target engagement. |
| Deep Neural Networks (DNNs) for QSAR | Predicting biological activity and toxicity from large datasets. nih.gov | High-throughput virtual screening to identify potent and safe analogs. |
| Bayesian Models | Predicting compound activity, particularly with sparse data. nih.govresearchgate.net | Building predictive models for new biological targets with limited existing data. |
Discovery of Underexplored Biological Targets and Signaling Pathways
While the initial biological profile of this compound may be known, its full therapeutic potential may lie in undiscovered activities. The benzamide scaffold is present in a wide range of biologically active compounds, suggesting that its derivatives could interact with numerous targets. nih.govmdpi.com Future research will focus on identifying and validating these novel targets and pathways.
Potential research avenues include:
Hedgehog (Hh) Signaling Pathway: The Hh signaling pathway is crucial in embryonic development and its abnormal activation is linked to various cancers. nih.gov Small molecule inhibitors of the Smoothened (Smo) receptor, a key component of this pathway, have been developed, and some possess a benzamide core. nih.gov Screening this compound derivatives for activity against the Hh pathway could uncover new anticancer agents.
STAT3 Signaling Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a protein that has been identified as an attractive therapeutic target for cancer. nih.gov The design of N-substituted sulfamoylbenzamide derivatives as STAT3 inhibitors suggests that the broader benzamide class warrants investigation for modulating this critical cancer-related pathway. nih.gov
Antimicrobial Targets: N-phenylbenzamides have been shown to possess antibacterial and antifungal activities. researchgate.netnih.gov In silico and in vitro studies on these compounds have identified potential targets such as Aminoglycoside-2''-phosphotransferase-IIa in bacteria and aspartic proteinases in fungi. mdpi.comnih.gov This suggests a promising avenue for developing derivatives of this compound as novel anti-infective agents.
Kinase Inhibition: Many kinase inhibitors feature amide linkages. Profiling-QSAR approaches have been used to generate affinity fingerprints for compounds against large panels of kinases, helping to identify new inhibitors and understand their selectivity. nih.gov
| Potential Biological Target | Associated Signaling Pathway | Therapeutic Rationale |
|---|---|---|
| Smoothened (Smo) Receptor | Hedgehog (Hh) Signaling | Inhibition of cancer cell proliferation, particularly in basal cell carcinoma and medulloblastoma. nih.gov |
| Signal Transducer and Activator of Transcription 3 (STAT3) | IL-6/JAK/STAT Pathway | Inhibition of tumor cell survival, proliferation, and migration. nih.gov |
| Bacterial/Fungal Enzymes (e.g., APH2''-IIa, Aspartic proteinases) | Microbial Metabolism/Virulence | Development of new antibacterial and antifungal agents to combat resistance. mdpi.comnih.gov |
| Sigma-1 (σ1) Receptor | Cellular stress response, nociception | Antagonism of this receptor has shown potential in reducing neuropathic pain. nih.gov |
Development of Innovative Spectroscopic and Imaging Techniques for Interaction Studies
Understanding how a compound interacts with its biological target at a molecular level is fundamental to rational drug design. The development of advanced analytical techniques offers unprecedented insight into these interactions. jelsciences.com
Future studies on this compound will benefit from:
Advanced Spectroscopic Methods: Techniques like Surface Plasmon Resonance (SPR) and Fluorescence Spectroscopy are highly sensitive methods for studying the kinetics and thermodynamics of protein-ligand interactions in real-time. jelsciences.comjelsciences.com Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful for studying weak interactions and mapping the binding site of a ligand on its protein target at atomic resolution. nih.gov A newer technique, Thermostable-Raman-Interaction-Profiling (TRIP), allows for label-free, highly reproducible measurements of protein-ligand interactions in physiologically relevant conditions, overcoming issues of heat-induced protein degradation seen in traditional Raman spectroscopy. news-medical.netbiotechniques.com
Super-Resolution Microscopy (SRM): Techniques such as Structured Illumination Microscopy (SIM), Stimulated Emission Depletion (STED) microscopy, and Photoactivated Localization Microscopy (PALM) have broken the diffraction limit of light, allowing for visualization of molecular processes within cells at resolutions of ~100 nm or better. nih.gov These methods can be used to track the subcellular localization of fluorescently-labeled derivatives of this compound, visualize their engagement with intracellular targets, and monitor their effects on cellular structures. nih.govnih.gov
Correlative Light and Electron Microscopy (CLEM): This approach combines the molecular specificity of fluorescence microscopy with the high-resolution ultrastructural context of electron microscopy. nih.gov CLEM could be used to precisely locate fluorescently-tagged this compound derivatives within specific organelles or subcellular compartments, providing a detailed view of their site of action. nih.gov
| Technique | Type of Information Provided | Application for this compound |
|---|---|---|
| Surface Plasmon Resonance (SPR) | Binding kinetics (k_on, k_off), binding affinity (K_D). jelsciences.com | Quantifying the binding strength and kinetics of derivatives to their target proteins. |
| NMR Spectroscopy | Binding site mapping, structural changes upon binding, weak interaction analysis. nih.gov | Identifying the specific amino acid residues involved in binding and guiding structure-based design. |
| Super-Resolution Microscopy (e.g., STED, SIM) | Subcellular localization and tracking of molecules in living cells. nih.gov | Visualizing how the compound distributes within cells and interacts with its target in a native environment. |
| Thermostable Raman Interaction Profiling (TRIP) | Label-free, real-time monitoring of binding-induced vibrational changes at the atomic level. news-medical.netbiotechniques.com | Studying protein-ligand interactions without fluorescent labels under near-physiological conditions. |
Potential for Multifunctional Derivatives with Synergistic Activities
Strategies for development include:
Pharmacophore Hybridization: This approach involves chemically linking the core benzamide structure with another distinct pharmacophore known to act on a different target. For example, a series of benzamide-hydroxypyridinone (HPO) hybrids were designed as potential treatments for Alzheimer's disease. nih.gov These molecules combined a pharmacophore for Monoamine oxidase B (MAO-B) inhibition with an iron-chelating HPO moiety to address multiple facets of the disease's pathology. nih.gov
Dual-Target Inhibitors: Research has focused on designing single molecules that can inhibit two related targets in a signaling pathway. For instance, dual inhibitors targeting both histone deacetylases (HDAC) and tubulin have been developed. researchgate.net The synergistic action of inhibiting both targets can lead to enhanced anticancer effects and potentially reduce the development of resistance. researchgate.net
Bioisosteric Replacement: By replacing parts of the this compound structure with bioisosteres (substituents with similar physical or chemical properties), it is possible to modulate activity and introduce new interactions. This strategy was used to design novel benzamides substituted with pyridine-linked 1,2,4-oxadiazole, which showed promising fungicidal and larvicidal activities. mdpi.com
| Hybrid Strategy | Combined Targets | Potential Therapeutic Benefit | Example Concept |
|---|---|---|---|
| HDAC/Tubulin Inhibition | Histone Deacetylases (HDACs) and Tubulin | Synergistic anticancer activity, overcoming drug resistance. researchgate.net | A derivative combining the benzamide core with a known tubulin inhibitor pharmacophore. |
| MAO-B Inhibition/Iron Chelation | Monoamine Oxidase B (MAO-B) and excess iron ions | Multi-pronged approach for treating neurodegenerative diseases like Alzheimer's. nih.gov | A hybrid molecule linking the benzamide structure to a 3-hydroxy-4-pyridinone (HPO) moiety. nih.gov |
| Kinase/STAT3 Inhibition | A specific oncogenic kinase and STAT3 | Simultaneously blocking multiple cancer-promoting signaling pathways. | A derivative designed to fit the binding sites of both a kinase and STAT3. |
Q & A
Q. Table 1. Comparative Stability of this compound Under Stress Conditions
| Condition | Degradation (%) | Major Degradants Identified |
|---|---|---|
| pH 2, 60°C, 72 h | 15% | Hydrolyzed amide derivative |
| pH 7, 40°C, 30 d | <5% | None detected |
| pH 10, 50°C, 48 h | 28% | N-Oxide formation |
| Data derived from accelerated stability studies . |
Q. Table 2. Key Binding Interactions in HDAC6 Docking Studies
| Residue | Interaction Type | Binding Energy (kcal/mol) |
|---|---|---|
| His610 | Hydrogen bond | -6.2 |
| Phe643 | π-π stacking | -4.8 |
| Zn²⁺ ion | Coordination | -8.1 |
| MD simulation results after 100-ns trajectory analysis . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
